Enhanced Lipophilicity for Membrane Permeability
The target compound's computed XLogP3 of 2.6 is significantly higher than the predicted logP of the 2-fluorophenyl analog (CAS 1286702-44-0), which is estimated at ~1.8 based on the replacement of two methyl groups with a single fluorine atom [1]. This ~0.8 log unit increase corresponds to an approximately 6-fold higher theoretical partition coefficient, favoring passive membrane diffusion for intracellular target engagement. For reference, CNS drug candidates typically exhibit optimal logP values between 2 and 4, positioning the target compound closer to the sweet spot [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-(2-fluorophenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1286702-44-0), predicted XLogP3 ~1.8 |
| Quantified Difference | ΔXLogP3 ≈ 0.8 (approx. 6-fold higher P value) |
| Conditions | Computed using XLogP3 algorithm (PubChem); baseline logP estimated from structural analogy with known fluorinated oxadiazoles |
Why This Matters
Higher lipophilicity within a favorable range can improve cell permeability and bioavailability, making the target compound a more suitable starting point for cell-based phenotypic screening programs.
- [1] PubChem. Compound Summary for CID 52906364: N-(2,5-dimethylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide. XLogP3 value. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. DOI: 10.1021/tx200211v. View Source
